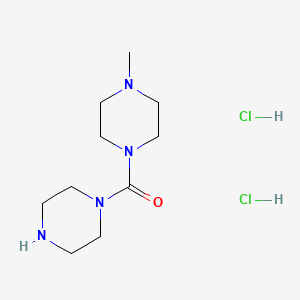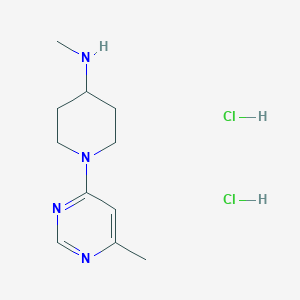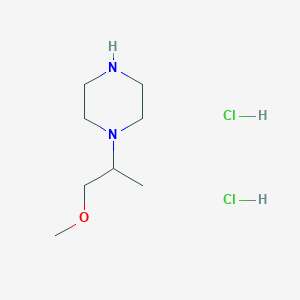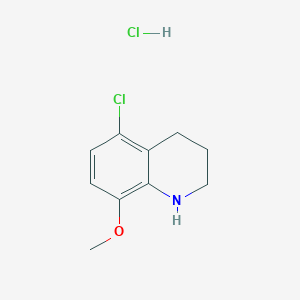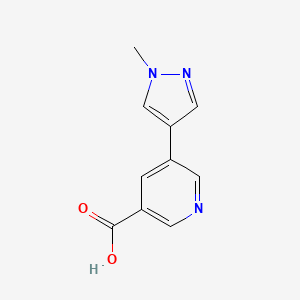
methyl 5,7-dimethyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 5,7-dimethyl-1H-indole-2-carboxylate: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method involves the esterification of indole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation of 5,7-dimethylindole with chloroformate esters followed by methylation.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure product consistency.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.
Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Indole derivatives with different functional groups.
Mécanisme D'action
Target of Action
Methyl 5,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Applications De Recherche Scientifique
Chemistry: Methyl 5,7-dimethyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical compounds.
Comparaison Avec Des Composés Similaires
Methyl indole-5-carboxylate: A closely related compound with similar applications in organic synthesis and biological research.
5,7-Dimethylindole: Another indole derivative with potential biological activities.
Uniqueness: Methyl 5,7-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Propriétés
IUPAC Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKIHPWIJXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)
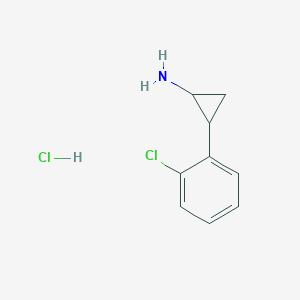
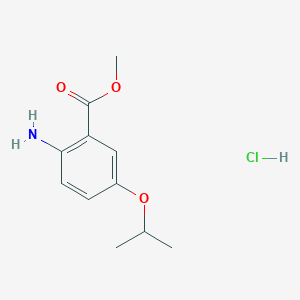
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
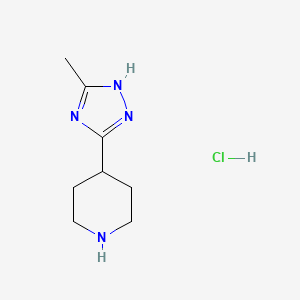
![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
